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Compound of Interest

Compound Name: 2-Nitrosopyridine

Cat. No.: B15602172

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 2-
nitrosopyridine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-
Visible (UV-Vis) spectroscopy. This document is intended to serve as a comprehensive
resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-
nitrosopyridine and, where data is unavailable, for the related compound 2-nitropyridine for
comparative purposes.

Note on Data Availability: Extensive literature searches did not yield publicly available
experimental *H NMR, 13C NMR, or UV-Vis spectroscopic data specifically for 2-
nitrosopyridine. The data for 2-nitropyridine is provided for illustrative purposes and should be
treated with caution as the electronic and structural differences between a nitro (-NO2) and a
nitroso (-NO) group will significantly impact the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR Data (Proton NMR)

No experimental data for 2-nitrosopyridine was found in the reviewed literature.
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Table 1: *H NMR Data for 2-Nitropyridine (for illustrative purposes)

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

[ppm] (J) [Hz]

8.70 d 4.4 H-6

8.23 d 8.2 H-3

7.95 t 7.8 H-4

| 7.55|t]|6.5|H-5]|
13C NMR Data (Carbon-13 NMR)
No experimental data for 2-nitrosopyridine was found in the reviewed literature.

Table 2: 13C NMR Data for 2-Nitropyridine (for illustrative purposes)

Chemical Shift (6) [ppm] Assignment
156.1 C-2
149.7 C-6
137.7 C-4
128.9 C-3
| 122.3 | C-5

Infrared (IR) Spectroscopy

In the solid phase, 2-nitrosopyridine primarily exists as its dimer. The monomeric form, which
is the subject of interest for its characteristic N=O stretching frequency, can be generated
through cryogenic photolysis of the dimer.

Table 3: Key IR Absorption Bands for Monomeric 2-Nitrosopyridine
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Wavenumber (cm~?) Intensity Assignment

1509 Prominent N=0 stretching vibration

| ~1150 | - | In-plane ring distortion with C-N(=0) bond stretching contribution |

A complete experimental IR spectrum for monomeric 2-nitrosopyridine is not readily available.
The dimer exhibits intense signals at 1390 cm~! and 1409 cm~1, which are assigned to the
symmetric and asymmetric stretching vibrations of the Z-ONNO group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption data for 2-nitrosopyridine was found in the reviewed
literature.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data. Specific
parameters for 2-nitrosopyridine may require optimization.

NMR Spectroscopy (General Protocol)

e Sample Preparation:

o Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.qg.,
CDCls, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
e Instrumentation:

o Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.
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o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.

o Alarger number of scans is typically required due to the low natural abundance of 13C.
» Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase the spectrum and perform baseline correction.

o Reference the chemical shifts to the residual solvent peak or an internal standard (e.qg.,
TMS).

IR Spectroscopy of Monomeric 2-Nitrosopyridine

This protocol is specific due to the nature of the sample.

Sample Preparation:

o Prepare a KBr pellet containing the 2-nitrosopyridine dimer.

Instrumentation:

o Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with a cryogenic
sample holder.

Data Acquisition (Dimer):

o Cool the KBr pellet to a low temperature (e.g., 12 K).

o Record the IR spectrum of the dimer.

Photolysis:
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o Irradiate the cold KBr pellet with a high-pressure mercury lamp to induce photodissociation
of the dimer into the monomer.

Data Acquisition (Monomer):

o Record the IR spectrum of the resulting monomer at the cryogenic temperature.
Data Processing:

o Process the interferogram to obtain the absorption spectrum.

o Identify and assign the characteristic vibrational frequencies.

UV-Vis Spectroscopy (General Protocol)

Sample Preparation:

o Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol,
methanol, acetonitrile).

o Prepare a series of dilutions of the stock solution to determine the molar absorptivity
accurately.

Instrumentation:
o Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition:

o Record a baseline spectrum with the pure solvent in both the sample and reference
cuvettes.

o Record the absorption spectrum of each diluted sample solution over a suitable
wavelength range (e.g., 200-800 nm).

Data Analysis:

o Identify the wavelength(s) of maximum absorbance (Amax).
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o Use the Beer-Lambert law (A = ebc) to calculate the molar absorptivity (g) at each Amax.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis.

Sample Preparation

Dissolution in Special Handling AR
Sample [—> l Solvent |~ l(e.g,, Cryogenic Photolysis for IR)

}—»l Final Spectroscopic Data Report

UV-Vis Spectrophotometer

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Relationship between spectroscopic techniques and molecular structure information.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitrosopyridine: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602172#spectroscopic-data-of-2-nitrosopyridine-
nmr-ir-uv-visj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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